1-Ethyl-4-isobutylbenzene

Catalog No.
S1486079
CAS No.
100319-40-2
M.F
C12H18
M. Wt
162.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Ethyl-4-isobutylbenzene

CAS Number

100319-40-2

Product Name

1-Ethyl-4-isobutylbenzene

IUPAC Name

1-ethyl-4-(2-methylpropyl)benzene

Molecular Formula

C12H18

Molecular Weight

162.27 g/mol

InChI

InChI=1S/C12H18/c1-4-11-5-7-12(8-6-11)9-10(2)3/h5-8,10H,4,9H2,1-3H3

InChI Key

FMHWAAZOTFVMKR-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)CC(C)C

Canonical SMILES

CCC1=CC=C(C=C1)CC(C)C

Impurity Reference Material

1-Ethyl-4-isobutylbenzene is primarily used as a pharmaceutical secondary standard and certified reference material (CRM) [, ]. These materials play a crucial role in ensuring the quality and consistency of pharmaceutical products by providing a benchmark for comparison during pharma release testing and pharmaceutical research [, ].

Potential for Ibuprofen-Related Research

Due to its structural similarity to Ibuprofen, 1-Ethyl-4-isobutylbenzene has the potential to be used in research related to the development of new drugs with similar properties []. Ibuprofen is a widely used non-steroidal anti-inflammatory drug (NSAID) known for its pain-relieving and anti-inflammatory effects. Studying 1-Ethyl-4-isobutylbenzene could potentially contribute to the understanding of the structure-activity relationship of Ibuprofen and aid in the development of new therapeutic agents with improved efficacy or reduced side effects.

1-Ethyl-4-isobutylbenzene is an organic compound with the molecular formula C12H18C_{12}H_{18} and a molecular weight of approximately 162.27 g/mol. It is classified as a member of the alkyl-substituted aromatic hydrocarbons, specifically a substituted derivative of isobutylbenzene. The compound features an ethyl group attached to the benzene ring at the para position relative to an isobutyl group, making it structurally unique among similar compounds. Its chemical structure can be represented by the InChI key FMHWAAZOTFVMKR-UHFFFAOYSA-N, and it has a CAS number of 100319-40-2 .

Typical for aromatic compounds, including:

  • Electrophilic Aromatic Substitution: The presence of alkyl groups on the benzene ring can enhance its reactivity towards electrophiles.
  • Oxidation: Under certain conditions, it can undergo oxidation reactions, leading to the formation of ketones or carboxylic acids.
  • Reduction: The compound may also be reduced using agents like lithium aluminum hydride, potentially yielding alcohols or alkanes.

These reactions highlight its versatility in synthetic organic chemistry, allowing for the modification of its structure and properties .

While specific biological activity data for 1-ethyl-4-isobutylbenzene is limited, compounds of similar structure have been studied for their potential pharmacological effects. Generally, alkyl-substituted aromatic compounds can exhibit various biological activities, including:

  • Antimicrobial Properties: Some derivatives show effectiveness against bacteria and fungi.
  • Antioxidant Activity: Certain structural analogs have demonstrated the ability to scavenge free radicals.
  • Cytotoxic Effects: Related compounds have been investigated for their potential in cancer therapy.

Further research would be necessary to elucidate any specific biological activities associated with 1-ethyl-4-isobutylbenzene .

The synthesis of 1-ethyl-4-isobutylbenzene can be achieved through several methods:

  • Friedel-Crafts Alkylation: This method involves the reaction of isobutylbenzene with ethyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. This reaction leads to the formation of 1-ethyl-4-isobutylbenzene through electrophilic substitution.
  • Direct Alkylation: Another approach could involve direct alkylation techniques using ethylene and isobutylene in a controlled environment.
  • Rearrangement Reactions: Certain rearrangement reactions involving precursors could also yield this compound as a product.

These methods highlight the compound's accessibility within synthetic organic chemistry frameworks .

1-Ethyl-4-isobutylbenzene finds applications in various fields:

  • Chemical Intermediates: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Solvents: Due to its hydrophobic characteristics, it may be used as a solvent in chemical processes.
  • Pharmaceuticals: Its derivatives could potentially be explored for use in drug formulations due to their biological activity.

The compound's unique structure allows it to play a role in diverse chemical applications .

  • Protein Binding: The compound may interact with proteins, affecting their function or stability.
  • Metabolic Pathways: Similar alkyl-substituted aromatics often undergo metabolic transformations that could influence their pharmacokinetics and toxicity.

Further studies are necessary to characterize these interactions specifically for 1-ethyl-4-isobutylbenzene .

Several compounds share structural similarities with 1-ethyl-4-isobutylbenzene. Here are some notable examples:

Compound NameStructure TypeUnique Features
IsobutylbenzeneAlkyl-substituted aromaticLacks ethyl group; simpler structure
1-EthylbenzeneEthylene substituted benzeneOnly contains one ethyl group
4-IsobutylanisoleEther derivativeContains an ether functional group
4-IsobutyltolueneMethyl-substituted derivativeContains a methyl group along with isobutyl

The uniqueness of 1-ethyl-4-isobutylbenzene lies in its specific combination of both ethyl and isobutyl groups on the benzene ring, which may impart distinct chemical properties and biological activities compared to these similar compounds .

XLogP3

4.3

Wikipedia

1-Ethyl-4-isobutylbenzene

Dates

Modify: 2023-08-15

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